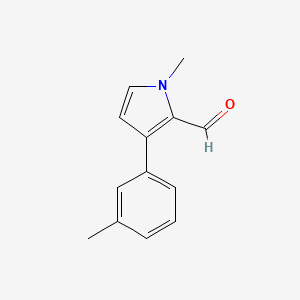
1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by a methyl group at the 1-position, a 3-methylphenyl group at the 3-position, and an aldehyde group at the 2-position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-methylbenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aldehyde group is introduced into the pyrrole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-methanol.
Substitution: 2-Bromo-1-methyl-3-(3-methylphenyl)-1H-pyrrole.
Applications De Recherche Scientifique
1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic pyrrole ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-1H-pyrrole-2-carbaldehyde: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
3-Methyl-3-pentanol: A tertiary alcohol with a different functional group and structural framework.
1-Methyl-3-phenylpiperazine: Contains a piperazine ring instead of a pyrrole ring, leading to different chemical properties and applications.
Uniqueness: 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a methyl group on the phenyl ring and an aldehyde group on the pyrrole ring. This combination of functional groups provides distinct reactivity patterns and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-methyl-3-(3-methylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-11(8-10)12-6-7-14(2)13(12)9-15/h3-9H,1-2H3 |
Clé InChI |
JTAZXNXHDDBFAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(N(C=C2)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
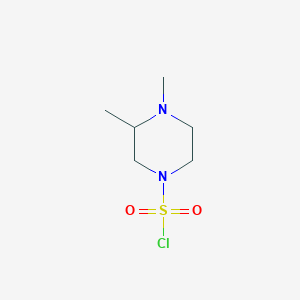
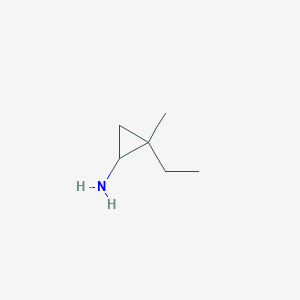
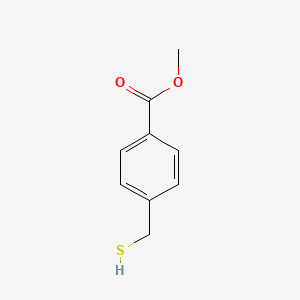
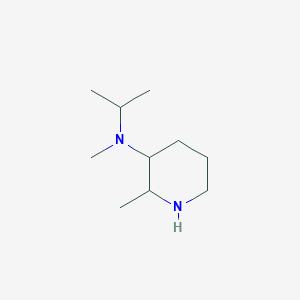
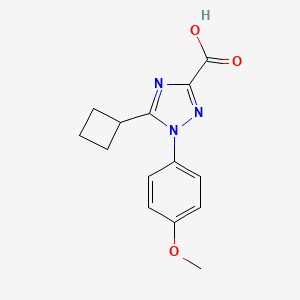
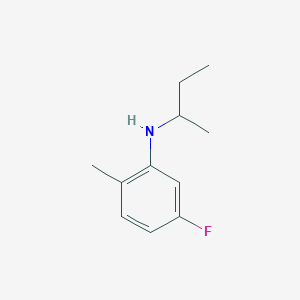
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
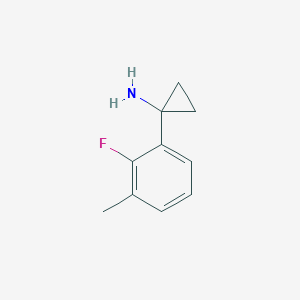
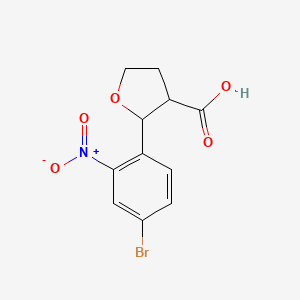
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
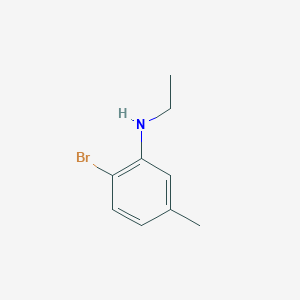

![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
